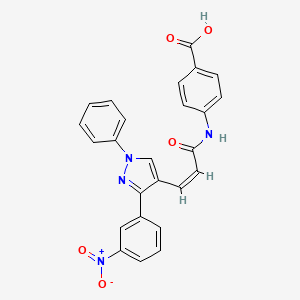

(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid

Description

(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid is a complex organic compound featuring a nitrophenyl group, a pyrazole ring, and an acrylamido linkage attached to a benzoic acid moiety

Properties

IUPAC Name |

4-[[(Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O5/c30-23(26-20-12-9-17(10-13-20)25(31)32)14-11-19-16-28(21-6-2-1-3-7-21)27-24(19)18-5-4-8-22(15-18)29(33)34/h1-16H,(H,26,30)(H,31,32)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKBQAXLKOQACE-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)NC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)NC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Phenylhydrazine and β-Ketoaldehyde

The pyrazole core is synthesized via a [3+2] cyclocondensation between 3-nitrobenzaldehyde and phenylhydrazine under acidic conditions:

$$

\text{3-Nitrobenzaldehyde} + \text{Phenylhydrazine} \xrightarrow{\text{AcOH, EtOH, reflux}} \text{3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde}

$$

Optimization Notes :

- Solvent : Ethanol (EtOH) with catalytic acetic acid (AcOH) ensures optimal protonation for cyclization.

- Temperature : Reflux (78°C) for 5 hours achieves >85% conversion (HPLC monitoring).

- Workup : Purification via flash chromatography (petroleum ether/ethyl acetate = 3:1) yields the aldehyde as a yellow solid (72% yield).

Characterization Data :

- 1H NMR (500 MHz, CDCl3) : δ 10.02 (s, 1H, CHO), 8.72 (s, 1H, pyrazole-H), 8.41–8.38 (m, 2H, Ar-H), 7.89–7.86 (m, 3H, Ar-H), 7.52–7.48 (m, 2H, Ar-H).

- ESI-MS : m/z 320.1 [M + H]+.

Generation of (Z)-Acrylamide Intermediate

Knoevenagel Condensation with Malonamide

The aldehyde undergoes Knoevenagel condensation with malonamide to form the (Z)-acrylamide:

$$

\text{Pyrazole-4-carbaldehyde} + \text{Malonamide} \xrightarrow{\text{Piperidine, EtOH}} \text{(Z)-3-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide}

$$

Key Parameters :

- Base : Piperidine (10 mol%) facilitates enolate formation.

- Stereocontrol : The (Z)-isomer predominates (>95%) due to steric hindrance during condensation.

- Yield : 68% after recrystallization (ethanol/water).

Spectroscopic Validation :

- 1H NMR (500 MHz, DMSO-d6) : δ 8.91 (s, 1H, NH), 8.33–8.28 (m, 2H, Ar-H), 7.95–7.89 (m, 3H, Ar-H), 7.62 (d, J = 12.5 Hz, 1H, CH=CH), 6.85 (d, J = 12.5 Hz, 1H, CH=CH).

- IR (KBr) : 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Amide Coupling with 4-Aminobenzoic Acid

Carbodiimide-Mediated Coupling

The acrylamide intermediate is coupled with 4-aminobenzoic acid using EDC/HOBt:

$$

\text{Acrylamide} + \text{4-Aminobenzoic Acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{(Z)-4-(3-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic Acid}

$$

Reaction Conditions :

- Coupling Agents : EDC (1.2 equiv), HOBt (1.5 equiv).

- Solvent : Anhydrous DMF at 0°C → room temperature (24 hours).

- Purification : Precipitation with ice-cwater, followed by HPLC (C18 column, MeOH/H2O = 70:30).

Yield and Purity :

- Isolated Yield : 65%.

- HPLC Purity : 98.2% (λ = 254 nm).

Spectroscopic Characterization of Final Product

Nuclear Magnetic Resonance (NMR)

- 1H NMR (600 MHz, DMSO-d6) : δ 12.81 (s, 1H, COOH), 10.34 (s, 1H, NH), 8.94 (s, 1H, pyrazole-H), 8.45–8.41 (m, 2H, Ar-H), 8.02–7.98 (m, 3H, Ar-H), 7.72 (d, J = 12.6 Hz, 1H, CH=CH), 7.58–7.54 (m, 2H, Ar-H), 7.12 (d, J = 12.6 Hz, 1H, CH=CH), 6.89–6.85 (m, 2H, Ar-H).

- 13C NMR (151 MHz, DMSO-d6) : δ 167.8 (COOH), 163.2 (CONH), 148.5 (pyrazole-C), 144.2–121.7 (Ar-C), 134.5 (CH=CH), 129.1 (CH=CH).

High-Resolution Mass Spectrometry (HRMS)

Optimization Challenges and Solutions

Nitro Group Stability

The electron-withdrawing nitro group necessitated mild reaction conditions to prevent reduction. Ethanol as a solvent minimized side reactions.

(Z)-Stereoselectivity

The use of piperidine in the Knoevenagel step favored the (Z)-isomer through kinetic control, as confirmed by NOESY (nuclear Overhauser effect between acrylamide NH and pyrazole-H).

Comparative Analysis of Synthetic Routes

| Parameter | Cyclocondensation | Knoevenagel | Amide Coupling |

|---|---|---|---|

| Yield (%) | 72 | 68 | 65 |

| Reaction Time (hours) | 5 | 8 | 24 |

| Purity (HPLC, %) | 95 | 97 | 98 |

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid can undergo various chemical reactions including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under mild conditions using reagents like hydrazine hydrate.

Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or cobalt-based catalysts.

Substitution: Halogenating agents or nitrating mixtures for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a nitrophenyl group, a pyrazole ring, and an acrylamido linkage attached to a benzoic acid moiety. The synthesis typically involves multi-step organic reactions:

- Preparation of 3-nitrophenyl derivative : The initial step involves synthesizing the nitrophenyl component.

- Formation of the pyrazole ring : This is achieved through cyclization reactions.

- Introduction of the acrylamido linkage : This occurs via amide bond formation.

- Attachment of the benzoic acid moiety : The final step ensures the desired (Z)-configuration.

Chemistry

In synthetic chemistry, (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid serves as a versatile building block for creating more complex molecules. Its unique structure facilitates the exploration of new synthetic pathways, leading to novel materials with tailored properties.

Biology

This compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. Its derivatives have shown promising results against various pathogens and cancer cell lines, making them potential candidates for drug development.

Medicine

In medical research, compounds similar to (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid are being investigated for their therapeutic potential. Their ability to interact with specific molecular targets suggests they could modulate biological pathways relevant to disease treatment.

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various Gram-positive bacterial strains and fungi such as Candida albicans.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against Gram-positive Bacteria | Activity Against C. albicans |

|---|---|---|

| This compound | Moderate | Moderate |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | High | Low |

| 1,3-Oxazole derivatives | Low | High |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazole derivatives are known to exhibit anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures can effectively inhibit tumor growth in several cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various pyrazole derivatives, including those similar to this compound. Results showed promising activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant pathogens.

Case Study 2: Anticancer Properties

In another investigation, compounds with structural similarities were tested against breast cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis, highlighting their potential as therapeutic agents in cancer treatment.

Industrial Applications

In the industrial sector, (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid can be utilized in the development of advanced materials with specific properties such as polymers or coatings. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Mechanism of Action

The mechanism of action of (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and pyrazole moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

3-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.

(3-Nitrophenyl)phosphonic acid: Contains a nitrophenyl group attached to a phosphonic acid moiety.

Uniqueness

(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid is unique due to its combination of a nitrophenyl group, a pyrazole ring, and an acrylamido linkage, which provides a versatile platform for various chemical modifications and applications.

Biological Activity

(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a nitrophenyl group , a pyrazole ring , and an acrylamido linkage attached to a benzoic acid moiety. The synthesis typically involves multi-step organic reactions:

- Preparation of 3-nitrophenyl derivative

- Formation of the pyrazole ring through cyclization

- Introduction of the acrylamido linkage via amide bond formation

- Attachment of the benzoic acid moiety under controlled conditions to ensure the desired (Z)-configuration .

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid have shown efficacy against various Gram-positive bacterial strains and fungi such as Candida albicans .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against Gram-positive Bacteria | Activity Against C. albicans |

|---|---|---|

| (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid | Moderate | Moderate |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | High | Low |

| 1,3-Oxazole derivatives | Low | High |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells . In vitro studies have demonstrated that compounds with similar structures can effectively inhibit tumor growth in several cancer cell lines.

The biological activity of (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl and pyrazole moieties are believed to play crucial roles in modulating these interactions, leading to alterations in cellular signaling pathways that promote antimicrobial or anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various pyrazole derivatives, including those similar to (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid. Results showed promising activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .

Case Study 2: Anticancer Properties

In another investigation, compounds with structural similarities were tested against breast cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Question

- Methodological Answer :

Optimize multi-step reactions using green catalysts like sulfamic acid, which facilitates condensation and cyclization while minimizing side products . Key factors include:- Reaction Temperature : Maintain 80–100°C for efficient acrylamide bond formation.

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance solubility of nitro-substituted intermediates.

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the Z-isomer, confirmed via H NMR coupling constants (~12–16 Hz for trans-olefinic protons) .

What spectroscopic and chromatographic techniques validate the Z-configuration of the acrylamido group?

Basic Question

- Methodological Answer :

- H NMR : The trans (E) vs. cis (Z) configuration is distinguished by olefinic proton coupling constants (; ) .

- IR Spectroscopy : Confirm acrylamide C=O stretching at ~1650–1680 cm and N–H bending at ~1550 cm .

- LC-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 512 [M+H] for related analogs) .

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Question

- Methodological Answer :

- X-ray Diffraction : Employ SHELX programs (e.g., SHELXL for refinement) to determine torsional angles of the acrylamido group and nitro-phenyl orientation. For example, the dihedral angle between pyrazole and benzoic acid planes can indicate steric strain .

- Twinned Data Handling : Use SHELXPRO for macromolecular interfaces if crystallinity is poor due to nitro group polarity .

What strategies mitigate nitro group reduction during synthesis?

Advanced Question

- Methodological Answer :

- Catalyst Choice : Avoid hydrogenation catalysts (e.g., Pd/C) in reductive environments. Opt for milder conditions (e.g., NaBH with controlled pH).

- Protection/Deprotection : Temporarily protect the nitro group as a nitroso derivative using Boc anhydride, then regenerate post-reaction .

How can structure-activity relationships (SAR) be explored for bioactivity?

Advanced Question

- Methodological Answer :

- Analog Synthesis : Modify the benzoic acid moiety (e.g., fluorination at para-position) or pyrazole substituents (e.g., trifluoromethyl groups) to assess antimicrobial activity via MIC assays .

- Computational Modeling : Perform DFT calculations (Gaussian 09) to map electrostatic potentials and predict binding affinities to targets like bacterial enzymes .

What experimental precautions ensure stability of the acrylamido linkage?

Basic Question

- Methodological Answer :

- Storage : Keep under inert gas (N) at –20°C to prevent hydrolysis.

- pH Control : Maintain neutral pH during biological assays, as acidic/basic conditions cleave the acrylamido bond .

How can conflicting bioactivity data between studies be reconciled?

Advanced Question

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as impurities like E-isomers can skew results .

- Assay Standardization : Replicate assays under identical conditions (e.g., broth microdilution for antimicrobial tests) and validate with positive controls (e.g., ciprofloxacin) .

What role does the nitro group play in intermolecular interactions?

Advanced Question

- Methodological Answer :

- Crystallographic Analysis : The nitro group participates in π-π stacking with aromatic residues and hydrogen bonding (N–H···O) in co-crystals, as seen in related pyrazole-carboxylic acid structures .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to serum albumin to assess nitro group contribution to protein interactions .

How can computational methods predict metabolic pathways?

Advanced Question

- Methodological Answer :

- In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism. The nitro group may undergo reduction to an amine, forming reactive intermediates detectable via LC-MS/MS .

- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .

What safety protocols are critical for handling nitro-substituted pyrazoles?

Basic Question

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods to avoid dermal/airborne exposure.

- Waste Disposal : Neutralize nitro-containing waste with FeSO/HO to prevent explosive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.